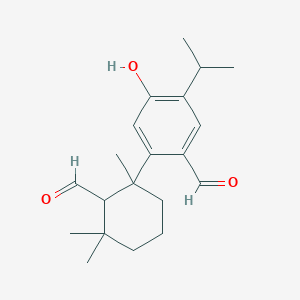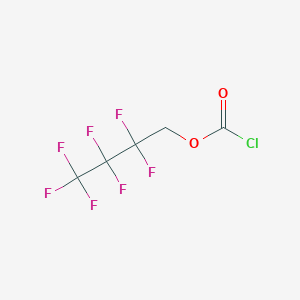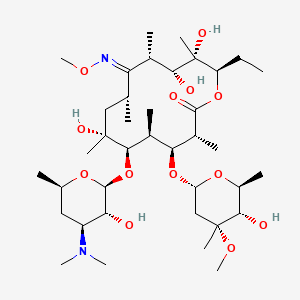
Ofloxacin D3 hydrochloride
Descripción general
Descripción
Ofloxacin D3 hydrochloride: is a deuterated form of ofloxacin, a synthetic fluoroquinolone antibacterial agent. This compound is used primarily in scientific research as a reference standard for analytical purposes. Ofloxacin itself is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria.
Mecanismo De Acción
Target of Action
Ofloxacin D3 hydrochloride, also known as this compound (N-methyl D3) or DTXSID40746758, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, recombination, and transposition . By inhibiting these enzymes, this compound prevents the excessive supercoiling of DNA during replication or transcription .
Mode of Action
This compound is a bactericidal agent. Its mode of action depends on blocking bacterial DNA replication by binding itself to DNA gyrase and topoisomerase IV . This binding prevents the untwisting required to replicate one DNA double helix into two , thereby inhibiting normal cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding of the DNA helix, a critical step in DNA replication . This inhibition halts DNA replication, leading to the death of the bacterial cell .
Pharmacokinetics
This compound is characterized by almost complete bioavailability (95 to 100%), with peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose . The average half-life of this compound is approximately 5 to 8 hours . The elimination of this compound is highly dependent on renal clearance, which may necessitate dosage adjustments in patients with impaired renal function .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation . By preventing DNA replication, this compound causes bacterial cell death, effectively treating bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the drug, potentially impacting its bioavailability . Additionally, the presence of certain metal ions can form stable coordination compounds with this compound, which may influence its action
Análisis Bioquímico
Biochemical Properties
Ofloxacin D3 hydrochloride plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby halting DNA replication and leading to bacterial cell death . The compound interacts with bacterial proteins and enzymes with high specificity, exhibiting a much higher affinity for bacterial DNA gyrase compared to mammalian counterparts .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, the compound has minimal effects due to its selective targeting of bacterial enzymes. At higher concentrations, this compound can affect mammalian cell signaling pathways, gene expression, and cellular metabolism . It has been observed to induce oxidative stress and apoptosis in certain cell types under experimental conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the DNA-enzyme complex, preventing the re-ligation of the DNA strands and causing double-strand breaks . This inhibition leads to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death. The high affinity of this compound for bacterial enzymes ensures its effectiveness against a broad spectrum of bacterial pathogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its antibacterial activity and continues to inhibit bacterial growth effectively. Prolonged exposure to the compound can lead to the development of bacterial resistance, necessitating careful monitoring and appropriate dosage adjustments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in antibacterial activity up to a certain concentration, beyond which no further enhancement is seen . Careful dosage optimization is essential to maximize therapeutic efficacy while minimizing potential toxicity.
Metabolic Pathways
This compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is mainly excreted unchanged in the urine, with a small fraction undergoing hepatic metabolism . The metabolic pathways involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound . The presence of deuterium in this compound enhances its metabolic stability, reducing the rate of degradation and prolonging its half-life .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, facilitating its uptake and accumulation in target tissues . This compound exhibits high tissue penetration, reaching therapeutic concentrations in infected tissues and exerting its antibacterial effects . The distribution of the compound is influenced by factors such as tissue perfusion, binding affinity, and the presence of efflux transporters .
Subcellular Localization
This compound primarily localizes in the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective interaction with bacterial DNA gyrase and topoisomerase IV . In mammalian cells, this compound exhibits minimal subcellular localization due to its selective targeting of bacterial enzymes . At higher concentrations, the compound can accumulate in the mitochondria and induce oxidative stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ofloxacin involves several steps, starting with the reaction of (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene. This is followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups. The reaction proceeds with the addition of tetrafluorobenzoyl chloride, followed by acid washing, removal of protecting groups, and concentration of the organic layer to obtain an oil layer. This oil layer is then treated with dimethyl formamide and anhydrous potassium fluoride to yield difluorocarboxylic acid. Finally, difluorocarboxylic acid reacts with N-methyl piperazine in dimethylsulfoxide using triethylamine as an acid-binding agent at 90-100°C to obtain ofloxacin .
Industrial Production Methods: Industrial production methods for ofloxacin typically involve similar synthetic routes but are optimized for higher yields and purity. These methods often include the use of organic or inorganic alkali to reduce the feed content of methyl piperazine, thereby reducing reaction costs and increasing yield .
Análisis De Reacciones Químicas
Types of Reactions: Ofloxacin D3 hydrochloride undergoes various chemical reactions, including:
Oxidation: Ofloxacin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in ofloxacin, potentially altering its antibacterial activity.
Substitution: Substitution reactions, particularly involving the fluorine atom, can lead to the formation of different analogues with varying antibacterial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various halogenated analogues .
Aplicaciones Científicas De Investigación
Ofloxacin D3 hydrochloride is widely used in scientific research for various applications:
Analytical Chemistry: It serves as a reference standard in chromatography applications, including high-performance liquid chromatography and gas chromatography.
Pharmaceutical Research: Used to study the pharmacokinetics and metabolism of ofloxacin in biological systems.
Environmental Science: Employed in the analysis of environmental samples to detect and quantify ofloxacin residues.
Veterinary Medicine: Used in research related to veterinary pharmaceuticals and their impact on animal health.
Comparación Con Compuestos Similares
Norfloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.
Ciprofloxacin: Known for its high potency against Gram-negative bacteria.
Levofloxacin: The levo-isomer of ofloxacin, with enhanced activity and fewer side effects.
Moxifloxacin: A fourth-generation fluoroquinolone with a broad spectrum of activity.
Uniqueness: Ofloxacin D3 hydrochloride is unique due to its deuterated form, which makes it particularly useful as a reference standard in analytical applications. The presence of deuterium atoms provides distinct mass spectrometric properties, aiding in the accurate quantification and analysis of ofloxacin in various samples .
Propiedades
IUPAC Name |
7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/i2D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOOISJXWZMLBN-MUTAZJQDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746758 | |
| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-78-7 | |
| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)


![(4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B6594462.png)


![Dicamba-[13C6]](/img/structure/B6594488.png)

![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)
